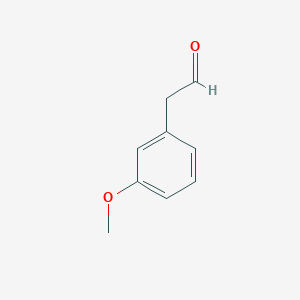

2-(3-Methoxyphenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELKCHMCSIXEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535474 | |

| Record name | (3-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65292-99-1 | |

| Record name | (3-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established chemical principles.

This compound, a key aromatic aldehyde, serves as a versatile intermediate in synthetic organic chemistry. Its unique combination of a reactive aldehyde moiety and a methoxy-substituted phenyl ring makes it a valuable building block for complex molecular architectures.

Identifier and Property Summary

A consolidated summary of the essential physicochemical properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 65292-99-1 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (3-methoxyphenyl)acetaldehyde, 3-Methoxybenzeneacetaldehyde | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 249.4°C at 760 mmHg | [] |

| Density | 1.045 g/cm³ | [] |

| Purity (Typical) | ≥95% | [1] |

| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1][] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the controlled oxidation of its corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This precursor is commercially available, providing a straightforward entry point to the target aldehyde.[4] The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction with aldehydes. Mild, selective oxidizing agents are therefore required.

Diagram of the Synthetic Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Selective Oxidation

This protocol describes the synthesis using Pyridinium Chlorochromate (PCC), a reliable reagent for this transformation.

1. Reagent Preparation:

-

In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Causality Insight: Anhydrous conditions are critical to prevent the formation of hydrates and ensure the efficiency of the PCC oxidant. DCM is an ideal solvent due to its inertness and ease of removal.

2. Reaction Execution:

-

Dissolve 2-(3-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM.

-

Add the alcohol solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting alcohol spot (more polar) and the appearance of the product aldehyde spot (less polar) indicates reaction completion.

3. Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

-

Wash the silica plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The resulting crude oil is then purified by flash column chromatography on silica gel.[5]

-

Expertise Insight: Aldehydes can be sensitive to acidic silica gel, leading to degradation. If issues arise, the silica gel can be pre-treated by washing with a solvent mixture containing 1-2% triethylamine to neutralize acidic sites.[5]

-

Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

-

Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to yield the purified this compound as a liquid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Diagram of Key Reactions

Caption: Core reactivity pathways of this compound.

-

Oxidation: The aldehyde can be readily oxidized to 2-(3-methoxyphenyl)acetic acid using common oxidizing agents like potassium permanganate or hydrogen peroxide.[6]

-

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol, can be achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various nucleophilic additions and condensation reactions, including:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Aldol Condensation: Self-condensation or crossed-condensation with other enolizable carbonyls.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, activating the aromatic ring towards substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.

Applications in Research and Drug Development

While direct biological applications are not extensively documented, the value of this compound lies in its role as a versatile chemical scaffold. Its structural motifs are present in numerous biologically active molecules.

-

Neuroscience Research: The isomeric compound, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (homovanillin), is a key metabolite in the dopamine degradation pathway.[7] This structural similarity suggests that this compound can be used as a starting material to synthesize analogs and probes for studying enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are implicated in neurodegenerative diseases.[7]

-

Scaffold for Heterocyclic Chemistry: Phenylacetaldehydes are common precursors for constructing nitrogen- and sulfur-containing heterocyclic rings (e.g., pyridines, thiazoles, imidazoles), which form the core of many pharmaceutical agents.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used as a fragment for screening against biological targets or as a starting point for building more potent ligands.

-

Antioxidant and Anti-inflammatory Agents: Phenolic and methoxy-phenyl structures are known for their potential to scavenge free radicals and modulate inflammatory pathways.[6][7] This compound provides a core structure for the synthesis of novel compounds to be tested for such activities.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~9.7 ppm (t, 1H): A characteristic triplet for the aldehydic proton, split by the adjacent methylene protons.

-

δ ~6.8-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

δ ~3.8 ppm (s, 3H): A sharp singlet for the methoxy group protons.

-

δ ~3.6 ppm (d, 2H): A doublet for the methylene (CH₂) protons adjacent to the aldehyde group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~200 ppm: Aldehyde carbonyl carbon.

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~110-140 ppm: Four signals for the remaining aromatic carbons.

-

δ ~55 ppm: Methoxy carbon.

-

δ ~50 ppm: Methylene carbon.

-

-

IR (Infrared) Spectroscopy:

-

~2820 and 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet).

-

~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~1600, 1585, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): m/z = 150.

-

Key Fragmentation: Loss of the formyl radical (-CHO, 29 Da) to give a prominent peak at m/z = 121 (the stable tropylium-like cation).

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling this compound.

GHS Hazard Information [2]

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to prevent oxidation and degradation.[1]

-

Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

References

- 1. This compound | 65292-99-1 [sigmaaldrich.com]

- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyphenethyl alcohol - 2-(3-Methoxyphenyl)ethanol [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | 5703-24-2 [smolecule.com]

- 7. benchchem.com [benchchem.com]

what is 2-(3-Methoxyphenyl)acetaldehyde

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Addressed to researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, and strategic approaches to its synthesis and purification. While direct biological data on this specific isomer is nascent, we leverage its structural similarity to key neurochemical metabolites, such as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), to propose a framework for investigating its potential applications. This guide includes validated, step-by-step protocols for assessing potential antioxidant and anti-inflammatory activities, providing a robust starting point for its exploration in medicinal chemistry and materials science.

Introduction and Chemical Identity

Overview and Significance

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring attached to an acetaldehyde moiety, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and fine chemicals. The aldehyde group is highly reactive and amenable to a wide range of chemical transformations, while the methoxy-substituted aromatic ring allows for further functionalization through electrophilic substitution or demethylation. Its structural relationship to endogenous compounds involved in neurotransmitter metabolism suggests potential, yet underexplored, applications in neuropharmacology and related fields.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experiments, developing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 249.4°C at 760 mmHg | [] |

| Density | 1.045 g/cm³ | [] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Nomenclature and Identifiers

Accurate identification is paramount in research and development. The following table lists the key identifiers for this compound.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 65292-99-1 | [1] |

| Synonyms | (3-methoxyphenyl)acetaldehyde, Benzeneacetaldehyde, 3-methoxy- | [1] |

| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC(=C1)CC=O | [1] |

Synthesis and Purification

Strategic Approach to Synthesis

The synthesis of phenylacetaldehyde derivatives often involves the controlled oxidation of the corresponding phenethyl alcohol or the hydrolysis of a protected aldehyde precursor. The choice of method depends on the stability of the starting materials and the desired purity of the final product. For methoxy-substituted analogs, a common and effective strategy involves the hydrolysis of a stable intermediate, which avoids over-oxidation of the sensitive aldehyde group.

Exemplary Synthesis Protocol

Principle: This method involves the acidic hydrolysis of a sulfoxide intermediate. The sulfoxide group acts as a protecting group for the aldehyde, which can be deprotected under controlled acidic conditions to yield the target molecule.

Step-by-Step Methodology:

-

Dissolution: Dissolve the precursor, methyl 2-(m-methoxyphenyl)-1-methylthioethyl sulfoxide (1.0 eq), in methanol (approx. 20 mL per gram of precursor).

-

Acidic Hydrolysis: Add 1N sulfuric acid (approx. 7.5 mL per gram of precursor) to the solution.

-

Reaction: Heat the reaction mixture at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Extraction: Extract the aqueous residue with diethyl ether (2 x 75 mL). The organic layers contain the desired product.

-

Washing: Wash the combined organic layers sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove residual acid and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts.

-

Purification: Column chromatography on silica gel is the method of choice. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is effective for eluting the target aldehyde.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the correct structure and absence of significant impurities.

Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

Handling and Storage

Safety Profile

This compound is classified as hazardous.[1] Adherence to safety protocols is mandatory.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with copious amounts of water.[6]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

Long-term Storage Conditions

To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is strongly recommended to prevent degradation and oxidation.

Applications in Research and Drug Development

Core Utility as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step organic synthesis. The aldehyde functionality can participate in numerous reactions, including:

-

Reductive amination to form substituted phenethylamines.

-

Wittig reactions to generate substituted styrenes.

-

Aldol condensations to build larger carbon skeletons.

-

Oxidation to form 3-methoxyphenylacetic acid, another valuable synthetic precursor.

A Framework for Biological Investigation: Analog-Based Discovery

While this specific molecule is not extensively studied for its biological effects, its structure provides a logical basis for investigation. It is an analog of several biologically important molecules. A common and effective strategy in drug discovery is to synthesize and test analogs of known bioactive compounds to explore structure-activity relationships (SAR).

Case Study: Neuroscience and Dopamine Metabolism

A compelling case for investigation comes from the compound's structural similarity to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL) , a key metabolite in the dopamine degradation pathway.[9][10] Dopamine is catabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), and dysregulation of this pathway is implicated in neurodegenerative diseases like Parkinson's.[9] By studying how this compound interacts with enzymes like MAO or ALDH, researchers can probe the structural requirements for substrate binding and potentially develop novel enzyme inhibitors or modulators.

Caption: Relationship to the dopamine degradation pathway.

Investigating Bioactivity: Protocols for Antioxidant and Anti-inflammatory Screening

Phenolic and methoxy-substituted compounds often exhibit antioxidant and anti-inflammatory properties.[9] Standard in vitro assays can be employed to screen this compound for these activities, providing a baseline biological profile.

Experimental Protocols

The following protocols are provided as validated methods for initial biological screening, adapted from established procedures for analogous compounds.[9]

Protocol 1: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow that is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL). Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each test compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

References

- 1. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. chemos.de [chemos.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Homovanillin | C9H10O3 | CID 151276 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3-Methoxyphenyl)acetaldehyde chemical structure and synthesis

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Structure, Synthesis, and Applications

Introduction

This compound, a notable aromatic aldehyde, serves as a significant building block in the landscape of organic synthesis. Characterized by a phenyl ring substituted with a methoxy group at the meta position and an adjacent acetaldehyde moiety, this compound's reactivity is governed by the interplay between the electron-donating methoxy group and the electrophilic aldehyde functionality. Its structural congeners, the ortho- and para-isomers, are recognized for their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as components in the fragrance industry.[1] This guide offers a comprehensive exploration of this compound, focusing on its chemical architecture, detailed synthetic methodologies, and applications, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₉H₁₀O₂, consists of a benzene ring where a methoxy group (-OCH₃) is located at position 3, and an acetaldehyde group (-CH₂CHO) is at position 1. This arrangement influences the molecule's electronic properties and reactivity, particularly at the aldehyde carbon and the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 65292-99-1 | [2][3] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| Physical Form | Liquid | [3] |

| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC=CC(=C1)CC=O | [2] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we explore two robust and widely applicable synthetic routes.

Route 1: Oxidation of 2-(3-Methoxyphenyl)ethanol

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic chemistry. This approach is highly effective due to the commercial availability of the precursor, 2-(3-Methoxyphenyl)ethanol. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. To achieve this, mild and selective oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, offering reliable conversion with minimal side products when used in an anhydrous solvent like dichloromethane (DCM).

Experimental Protocol: PCC Oxidation

-

Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of powdered molecular sieves or silica gel to adsorb the pyridinium byproduct.

-

Substrate Addition: A solution of 2-(3-Methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction mixture typically turns into a dark, tarry mixture.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium tars.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by flash column chromatography on silica gel to yield pure this compound.

Causality and Trustworthiness: The use of PCC in an anhydrous non-polar solvent like DCM is critical. PCC is a milder oxidant than chromic acid, and in the absence of water, the intermediate hemiacetal cannot form, thus preventing over-oxidation to the carboxylic acid. The filtration through silica gel is a self-validating step, as it effectively removes the chromium byproducts, which are insoluble in the ether/DCM mixture, ensuring a clean crude product for purification.

Route 2: Wittig Homologation of 3-Methoxybenzaldehyde

The Wittig reaction is a powerful tool for carbon-carbon double bond formation, converting aldehydes or ketones into alkenes.[4] A well-established modification allows for a one-carbon homologation of an aldehyde to its corresponding higher aldehyde. This is achieved by reacting the starting aldehyde with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). The resulting enol ether is then hydrolyzed under acidic conditions to yield the target aldehyde. This method provides a direct route from the readily available 3-Methoxybenzaldehyde.

Mechanism Insight: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl, forming an oxaphosphetane intermediate.[4][5] This intermediate then fragments to form the stable triphenylphosphine oxide and the desired alkene (in this case, an enol ether). The stability of triphenylphosphine oxide is a major thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Homologation and Hydrolysis

-

Ylide Preparation:

-

A suspension of methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

-

A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), is added dropwise.[6][7] The formation of the deep red or orange ylide indicates successful deprotonation.

-

-

Wittig Reaction:

-

A solution of 3-Methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added slowly to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting aldehyde.

-

-

Enol Ether Hydrolysis:

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously for several hours to hydrolyze the enol ether intermediate.

-

-

Purification:

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford this compound.

-

References

- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 65292-99-1 [sigmaaldrich.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methoxyphenyl)acetaldehyde, a key aromatic aldehyde with significant potential in synthetic organic chemistry and drug development. This document delves into the compound's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines detailed synthetic protocols, explores its chemical reactivity, and discusses its potential applications in neuroscience research and as a building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as 3-methoxyphenylacetaldehyde, belongs to the family of phenylacetaldehydes, a class of organic compounds characterized by an acetaldehyde group attached to a phenyl ring. The presence of a methoxy group at the meta-position of the phenyl ring imparts distinct electronic and steric properties that influence its reactivity and biological activity. While its isomer, 2-(4-methoxyphenyl)acetaldehyde, is recognized for its applications in the fragrance industry, the 3-methoxy isomer is of particular interest to the scientific community for its potential as a precursor in the synthesis of complex molecular architectures and pharmacologically active molecules.[1]

The structural similarity of this compound to key biological molecules, such as the dopamine metabolite homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde), suggests its potential for interaction with biological systems and its utility in the design of novel therapeutics, particularly in the realm of neuroscience. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in chemical reactions, and for predicting its behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Methoxyphenylacetaldehyde | [2] |

| CAS Number | 65292-99-1 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | |

| Physical Form | Liquid |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 249.4 °C at 760 mmHg | |

| Density | 1.045 g/cm³ |

Solubility

While specific experimental solubility data for this compound is limited, data from its isomer, 2-(4-methoxyphenyl)acetaldehyde, provides a reasonable estimation.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (predicted) | [3] |

| Ethanol | Slightly Soluble (predicted) | [3] |

| Chloroform | Soluble (predicted) | [3] |

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific isomer, this section provides predicted spectral data and typical fragmentation patterns based on established principles and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are generated using computational algorithms and should be used as a guide for spectral interpretation.[4]

¹H NMR (Predicted):

-

Aldehydic Proton (CHO): A singlet or triplet around δ 9.7 ppm.

-

Aromatic Protons (C₆H₄): A complex multiplet pattern between δ 6.8 and 7.3 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

Methylene Protons (CH₂): A doublet around δ 3.6 ppm.

-

Methoxy Protons (OCH₃): A singlet around δ 3.8 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal around δ 200 ppm.

-

Aromatic Carbons (C₆H₄): Multiple signals between δ 110 and 160 ppm.

-

Methylene Carbon (CH₂): A signal around δ 50 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.[5]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Aldehyde) | 1740 - 1720 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 150.[6] Key fragmentation patterns for phenylacetaldehydes include:[7][8]

-

Loss of a hydrogen radical (-H•): [M-1]⁺ at m/z 149.

-

Loss of the formyl group (-CHO•): [M-29]⁺ at m/z 121 (often the base peak), corresponding to the stable 3-methoxybenzyl cation.

-

Loss of the methoxy group (-OCH₃•): [M-31]⁺ at m/z 119.

-

Cleavage of the C-C bond between the methylene and carbonyl groups: leading to fragments corresponding to the formyl cation [CHO]⁺ at m/z 29 and the 3-methoxybenzyl radical.

References

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. acdlabs.com [acdlabs.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications

Executive Summary: 2-(3-Methoxyphenyl)acetaldehyde is an aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural features—a reactive aldehyde group and a methoxy-substituted phenyl ring—make it a versatile intermediate for the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, detailed synthetic and analytical methodologies, and key applications for researchers and drug development professionals.

Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research and development. This compound is known by several names, and its identity is cataloged across numerous chemical databases. The authoritative IUPAC name for this compound is This compound [1].

A comprehensive list of its identifiers is crucial for accurate literature and database searches.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Common Synonyms | (3-Methoxyphenyl)acetaldehyde, Benzeneacetaldehyde, 3-methoxy- | [1][2][3] |

| CAS Number | 65292-99-1 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |

| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1][3][4] |

| SMILES | COC1=CC=CC(=C1)CC=O | [1] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is paramount for its proper handling, storage, and use in experimental design.

Physicochemical Properties

This compound is a liquid under standard conditions, with properties that influence its reactivity and purification methods[3].

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 150.17 g/mol | [1][4] |

| Physical Form | Liquid | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Purity (Typical) | ≥95% | [3] |

| Recommended Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P501 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. Dispose of contents/container to an approved waste disposal plant. | [3] |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Synthesis and Characterization

The synthesis of phenylacetaldehydes can be approached through various routes. While a specific, peer-reviewed synthesis for the 3-methoxy isomer is not detailed in the initial search, a well-established method for the analogous para-isomer (p-methoxyphenylacetaldehyde) provides a robust template that can be adapted[7].

Exemplary Synthesis Protocol (Adapted)

This protocol describes the hydrolysis of a sulfoxide precursor to yield the target aldehyde. The choice of a sulfoxide intermediate is strategic, as it offers a stable precursor that can be cleanly converted to the aldehyde under acidic conditions, minimizing over-oxidation to the corresponding carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the precursor, methyl 2-(3-methoxyphenyl)-1-methylthioethyl sulfoxide (1.0 equivalent), in methanol (approx. 20 mL per gram of sulfoxide).

-

Acidic Hydrolysis: Add 1N sulfuric acid to the solution (approx. 7.5 mL per gram of sulfoxide). This acidic environment is crucial for catalyzing the Pummerer rearrangement and subsequent hydrolysis to the aldehyde.

-

Heating: Heat the reaction mixture to 50°C and maintain for 6 hours with stirring. The gentle heating accelerates the reaction rate without promoting significant side product formation.

-

Workup - Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Extraction: Transfer the concentrated mixture to a separatory funnel and extract twice with diethyl ether. Diethyl ether is chosen for its high affinity for the organic product and its immiscibility with the aqueous phase.

-

Washing: Wash the combined organic layers sequentially with water and a saturated aqueous solution of sodium bicarbonate. The bicarbonate wash is critical to neutralize any remaining sulfuric acid.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent analysis.

-

Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue via column chromatography on silica gel to yield this compound as a pure liquid[7].

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Quality control is essential. A standard method for analyzing phenylacetaldehydes for identity and purity is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a 10 ppm sample solution in a GC-grade solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector: Split mode (50:1), 250°C.

-

Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Carrier Gas: Helium at 1.0 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 m/z.

-

-

Data Analysis: Confirm identity by comparing the retention time and fragmentation pattern to a certified reference standard and a library spectrum (e.g., NIST). Purity is estimated by the area percentage of the main peak[8].

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, making it a valuable building block in several scientific domains.

Intermediate in Pharmaceutical Synthesis

The methoxy group is a common feature in many approved drugs, where it can improve physicochemical properties, metabolic stability, and target binding[9]. The position of the methoxy group is critical, as different isomers of a drug can have vastly different pharmacological activities[10][11]. For instance, the isomers of sotalol have distinct antiarrhythmic and beta-blocking effects[10]. Therefore, this compound serves as a key starting material for synthesizing specific isomers of drug candidates, allowing for precise structure-activity relationship (SAR) studies. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity.

Caption: Relationship between the structure of the compound and its primary applications.

Role in Flavor and Food Science

Phenylacetaldehyde itself is a key aroma compound, and its formation is often studied in food chemistry, for example, through the Maillard reaction between phenylalanine and sugars during cooking processes[12]. The methoxy-substituted analog is of interest as a potential modulator of flavor and fragrance profiles.

Experimental Protocol: In Vitro Antioxidant Activity

Given that phenolic and methoxy-containing compounds can exhibit antioxidant properties, a common and foundational assay to characterize a new compound like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This protocol is adapted from methodologies used for structurally similar compounds[13].

Objective: To determine the free radical scavenging capacity of the title compound. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Create a dilution series from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Prepare an identical dilution series for the positive control, ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

-

Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Caption: Experimental workflow for the DPPH free radical scavenging assay.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure, combined with the reactivity of the aldehyde group and the specific isomeric placement of the methoxy substituent, makes it a compound of high interest for synthetic chemists aiming to construct complex molecular architectures. For professionals in drug discovery, it represents a key starting point for the development of novel, isomerically pure therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

- 1. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 65292-99-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. arctomsci.com [arctomsci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of 2-(3-Methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-(3-Methoxyphenyl)acetaldehyde, a significant aromatic aldehyde. The document traces the probable origins of its synthesis through the lens of early 20th-century organic chemistry, with a particular focus on the Darzens condensation. It explores the evolution of synthetic methodologies, its chemical properties, and its historical and contemporary applications in the fragrance, flavor, and pharmaceutical industries. This guide is designed to serve as a foundational resource, offering detailed experimental protocols for key synthetic routes and a curated collection of physicochemical data to support research and development endeavors.

Introduction: Unveiling a Key Aromatic Aldehyde

This compound, a colorless to pale yellow liquid with a characteristic floral and green aroma, holds a subtle yet significant place in the annals of synthetic organic chemistry and the industries it serves. While not as widely recognized as some of its structural isomers, its unique olfactory profile and versatile chemical reactivity have rendered it a valuable component in fragrance and flavor compositions and a useful intermediate in the synthesis of more complex molecules. This guide delves into the historical context of its discovery, tracing the scientific advancements that likely led to its first synthesis, and chronicles the evolution of its preparation and applications.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | (3-methoxyphenyl)acetaldehyde, 3-Methoxybenzeneacetaldehyde | PubChem |

| CAS Number | 65292-99-1 | PubChem |

| Molecular Formula | C₉H₁₀O₂ | PubChem |

| Molecular Weight | 150.18 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 249.4°C at 760 mmHg | BOC Sciences[2] |

| Density | 1.045 g/cm³ | BOC Sciences[2] |

The Dawn of Synthetic Aromatics: A Historical Context

The late 19th and early 20th centuries marked a revolutionary period in organic chemistry, with the isolation and synthesis of numerous aroma compounds that would forever change the landscape of perfumery. The synthesis of vanillin in 1874 and the discovery of the Darzens reaction in 1904 are pivotal moments in this era.[3][4] It is within this vibrant scientific environment that the synthesis of substituted phenylacetaldehydes, including the meta-methoxy variant, became a tangible possibility.

The Genesis of Synthesis: The Darzens Condensation

While a definitive, single "discovery" paper for this compound is not readily apparent in the historical record, the most probable route for its initial synthesis lies in the Darzens glycidic ester condensation , first reported by Auguste Georges Darzens in 1904.[4] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5] Subsequent hydrolysis and decarboxylation of the glycidic ester yield an aldehyde with one additional carbon atom.[1]

Given that 3-methoxybenzaldehyde was a known compound, its use as a starting material in a Darzens reaction would have been a logical step for chemists of the time exploring the synthesis of new aromatic aldehydes.

Conceptual Workflow: Darzens Synthesis of this compound

References

Unlocking Novel Therapeutics: A Technical Guide to the Research Applications of 2-(3-Methoxyphenyl)acetaldehyde

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 2-(3-Methoxyphenyl)acetaldehyde, a seemingly simple aromatic aldehyde, represents a pivotal building block with significant untapped potential. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide will provide an in-depth exploration of the primary research applications of this compound, with a particular focus on its role in the synthesis of 1-substituted tetrahydroisoquinolines (THIQs), a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the potential therapeutic avenues for the resulting compound libraries.

Core Application: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The general mechanism of the Pictet-Spengler reaction is outlined below:

-

Imine Formation: The β-arylethylamine reacts with the aldehyde (in this case, this compound) to form a Schiff base.

-

Iminium Ion Formation: Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.

-

Deprotonation: A final deprotonation step restores the aromaticity of the newly formed ring system.

Caption: Mechanism of the Pictet-Spengler Reaction.

Therapeutic Potential of 1-Substituted Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[2][4] By utilizing this compound in the Pictet-Spengler reaction, researchers can readily access a library of 1-((3-methoxyphenyl)methyl)-substituted tetrahydroisoquinolines. The specific biological activities of these derivatives will be influenced by the choice of the β-arylethylamine coupling partner.

Table 1: Potential Therapeutic Targets for 1-((3-Methoxyphenyl)methyl)-tetrahydroisoquinoline Derivatives

| Therapeutic Area | Potential Mechanism of Action & Rationale | Key References |

| Antimicrobial | The benzyltetrahydroisoquinoline framework has been identified in natural products with activity against various pathogenic microorganisms, including Mycobacterium and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] | [5][6] |

| Anticancer | Tetrahydroisoquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism can involve the inhibition of key enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7] | [7] |

| Cardiovascular | Certain 1-benzyl-tetrahydroisoquinolines have demonstrated vasorelaxant properties and have been investigated for their potential to act on calcium or potassium channels.[8] | [8] |

| Neuroprotective | The tetrahydroisoquinoline core is present in molecules that interact with dopamine receptors, suggesting potential applications in neurological disorders.[4] However, it is important to note that some 1-benzyl-tetrahydroisoquinolines have been implicated as potential parkinsonism-inducing agents, necessitating careful toxicological evaluation.[9] | [4][9] |

| Antioxidant | The phenolic and amine moieties often present in tetrahydroisoquinolines can contribute to their antioxidant properties by scavenging free radicals.[7][10] | [7][10] |

Experimental Protocol: Synthesis of a 1-((3-Methoxyphenyl)methyl)-tetrahydroisoquinoline Library

The following is a detailed, step-by-step methodology for the synthesis of a representative 1-((3-methoxyphenyl)methyl)-tetrahydroisoquinoline derivative using dopamine as the β-arylethylamine partner. This protocol can be adapted for the synthesis of a library of compounds by varying the amine starting material.

Materials and Reagents:

-

This compound

-

Dopamine hydrochloride

-

Acetonitrile (CH₃CN)

-

Phosphate buffer (0.1 M, pH 6.5)

-

n-Butanol (n-BuOH)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

UV lamp

-

Ninhydrin solution (0.2% in ethanol)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride (2 mmol) and this compound (2.2 mmol) in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M phosphate buffer (pH 6.5).[10]

-

Reaction Incubation: Stir the reaction mixture at 50°C for 12 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.[10]

-

Product Extraction: Extract the aqueous residue with n-butanol (3 x 15 mL).[10]

-

Purification and Characterization: Combine the organic layers and concentrate them under reduced pressure. The crude product can be purified by column chromatography on silica gel. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of a 1-((3-methoxyphenyl)methyl)-tetrahydroisoquinoline.

Future Directions and Conclusion

This compound is a commercially available and strategically valuable starting material for the synthesis of diverse libraries of 1-substituted tetrahydroisoquinolines via the robust and efficient Pictet-Spengler reaction. The resulting compounds, bearing the privileged tetrahydroisoquinoline scaffold, have the potential to exhibit a wide range of biological activities, making them attractive candidates for further investigation in drug discovery programs targeting infectious diseases, cancer, and cardiovascular disorders. This guide provides a foundational framework for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents based on the versatile tetrahydroisoquinoline core. The provided experimental protocol serves as a starting point for the creation of compound libraries that can be screened for a variety of biological targets, ultimately paving the way for the discovery of new and effective medicines.

References

- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3- c]isoquinolines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxyphenyl scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its influence on pharmacokinetic and pharmacodynamic properties is well-documented, often enhancing the therapeutic potential of parent molecules.[1] Among the diverse class of methoxyphenyl-containing compounds, 2-(3-methoxyphenyl)acetaldehyde and its analogs represent a promising, yet relatively underexplored, area of research. The inherent reactivity of the aldehyde functional group provides a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries for biological screening.[2]

This technical guide offers an in-depth exploration of this compound derivatives and analogs, moving from fundamental synthetic strategies to their potential therapeutic applications. We will delve into established and theoretical synthetic pathways, analytical characterization techniques, and the current understanding of their biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Section 1: Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the tolerance of other functional groups within the molecule.

Oxidation of 2-(3-Methoxyphenyl)ethanol

A common and reliable method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

The Swern oxidation is a widely used method known for its mild reaction conditions and high yields.[3][4][5][6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Mechanism of Swern Oxidation

Caption: The Swern oxidation pathway for alcohol to aldehyde conversion.

Experimental Protocol: Swern Oxidation of 2-(3-Methoxyphenyl)ethanol

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 2-(3-methoxyphenyl)ethanol (1.0 eq) in DCM dropwise.

-

Continue stirring for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[7][8][9][10][11] It employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), which offers the advantages of neutral pH conditions and a simple workup.[8][9]

Workflow of Dess-Martin Periodinane Oxidation

Caption: A streamlined workflow for the Dess-Martin oxidation.

Experimental Protocol: Dess-Martin Oxidation of 2-(3-Methoxyphenyl)ethanol

-

Dissolve 2-(3-methoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Synthesis of Analogs

The aldehyde functionality of this compound is a key feature for the synthesis of a wide range of analogs.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the conversion of the aldehyde to various alkenes.[1][4][5][12][13] This reaction involves the use of a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base. The nature of the ylide (stabilized or non-stabilized) will influence the stereoselectivity of the resulting alkene.[4][13]

Generalized Wittig Reaction Scheme

Caption: The Wittig reaction for the synthesis of alkene analogs.

Reductive amination provides a route to synthesize amine derivatives by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Section 2: Analytical Characterization

Thorough characterization of this compound and its derivatives is crucial for confirming their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The aldehyde proton in this compound typically appears as a triplet around 9.7 ppm in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): MS is essential for determining the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. Spectroscopic data for a related compound, 2-[(3-methoxyphenyl)methoxy]acetaldehyde, is available and can serve as a reference.[7][14][15]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of these compounds. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water is a common setup.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile aldehydes. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and sensitivity.[16]

Section 3: Biological Activities and Therapeutic Potential

While research specifically focused on this compound is emerging, studies on structurally related methoxyphenyl derivatives provide valuable insights into their potential biological activities.

Anticancer Activity

Several studies have highlighted the potential of methoxyphenyl-containing compounds as anticancer agents.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some methoxyphenyl chalcone derivatives have demonstrated significant anti-inflammatory and anticancer activities.[17] While specific IC50 values for this compound are not yet widely reported, related compounds have shown promising cytotoxic effects against various cancer cell lines.[2][3][8][18]

Table 1: Reported Anticancer Activities of Related Methoxyphenyl Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxychalcones | MCF-7 (Breast) | 7.7 - 9.2 | [19] |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl | MCF-7 (Breast) | 6.6 | [3] |

| Benzyloxybenzaldehyde derivatives | PC-3 (Prostate) | 3.58 | [2] |

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is well-established, with their efficacy often influenced by the substitution pattern on the aromatic ring.[20] Methoxyphenyl derivatives have shown activity against a range of bacteria and fungi. For example, 3'-methoxychalcone has displayed anti-Pseudomonas activity with a MIC of 7.8 µg/mL.[19] While comprehensive studies on this compound are needed, the existing data on related structures suggests it is a promising scaffold for the development of new antimicrobial agents.

Table 2: Reported Antimicrobial Activities of Related Methoxyphenyl Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [19] |

| Dihydroxyphenyl-thiazole-coumarin hybrids | Pseudomonas aeruginosa | 15.62 - 31.25 | [21] |

| Dihydroxyphenyl-thiazole-coumarin hybrids | Enterococcus faecalis | 15.62 - 31.25 | [21] |

Anti-inflammatory Activity

Methoxyphenolic compounds have been investigated for their anti-inflammatory properties.[13][18] Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators. For example, certain methoxyphenyl-based chalcone derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide production in LPS-induced macrophages, with IC50 values as low as 11.2 µM.[17] Some methoxyphenylacetophenone derivatives have also shown significant anti-inflammatory effects.[22]

Neuroprotective Effects

The potential neuroprotective effects of methoxyphenyl derivatives are an area of growing interest. For instance, a salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to protect against neurotoxicity in cell models.[23] While direct evidence for this compound is lacking, the structural similarity to metabolites of neurotransmitters like dopamine suggests that this class of compounds warrants further investigation in the context of neurodegenerative diseases.

Section 4: Structure-Activity Relationships (SAR)

Preliminary SAR studies on related compounds indicate that the nature and position of substituents on the phenyl ring, as well as modifications to the side chain, can significantly impact biological activity. The aldehyde group in this compound is a critical handle for derivatization to explore these relationships. For example, the conversion of the aldehyde to different hydrazide derivatives has been shown to modulate the biological activity of other complex molecules.[2] A systematic exploration of derivatives with varying electronic and steric properties is necessary to build a comprehensive SAR model for this class of compounds.

Section 5: Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in various therapeutic areas. While the current body of research provides a solid foundation, further investigation is warranted.

Key areas for future research include:

-

Systematic Synthesis and Biological Evaluation: The synthesis and screening of a diverse library of this compound derivatives are needed to establish clear structure-activity relationships for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their development as therapeutic agents.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Patented Scaffolds: Further investigation into patented chemical spaces involving this compound derivatives could reveal novel applications and opportunities for drug development.[23]

References

- 1. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]

- 13. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. media.neliti.com [media.neliti.com]

- 17. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like - Google Patents [patents.google.com]

The Strategic Utility of 2-(3-Methoxyphenyl)acetaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Methoxyphenyl)acetaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and valuable building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous natural products and pharmaceutical agents. Its utility stems from the interplay between the reactive aldehyde functionality and the electronic influence of the meta-positioned methoxy group on the phenyl ring. This guide provides an in-depth exploration of the role of this compound in organic synthesis, focusing on its application in key cyclization reactions, the mechanistic rationale behind its reactivity, and its proven value in the development of medicinally relevant compounds.

Core Physicochemical Properties and Reactivity Profile

This compound is a liquid at room temperature with the molecular formula C₉H₁₀O₂.[1] Its structure, featuring an acetaldehyde moiety attached to a methoxy-substituted benzene ring, dictates its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

The key to its synthetic utility lies in two main features:

-

The Aldehyde Group: This functional group is a potent electrophile, readily participating in nucleophilic additions, condensations, and reductive aminations.

-

The Electron-Donating Methoxy Group: Positioned at the meta-position, the methoxy group activates the aromatic ring towards electrophilic substitution. Crucially, it directs incoming electrophiles primarily to the positions ortho and para to itself. In the context of intramolecular cyclizations, this regiochemical preference is a powerful tool for selectively forming specific isomers.

This combination of a reactive aldehyde and an activated, directing aromatic ring makes this compound a prime substrate for intramolecular cyclization reactions that form new heterocyclic rings.

Pivotal Role in Isoquinoline Alkaloid Synthesis

The most significant application of this compound is as a precursor to tetrahydroisoquinolines and isoquinolines. These structural motifs are central to a vast class of alkaloids with a broad spectrum of biological activities, including use as vasodilators, antihypertensives, and anticancer agents.[2][3] Two classical named reactions are predominantly employed for this purpose: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] While this compound itself is the aldehyde component, its corresponding amine, 2-(3-methoxyphenyl)ethylamine, is a common reaction partner. The aldehyde's structure directly influences the substitution pattern of the final product.

Mechanism and the Role of the Methoxy Group:

The reaction proceeds via the formation of an iminium ion, which then acts as the electrophile for the intramolecular electrophilic aromatic substitution.[5] The electron-donating methoxy group on the phenyl ring is crucial for this reaction to proceed efficiently, as it enhances the nucleophilicity of the aromatic ring.[6]